1-(3-Amino-1,2,4-triazol-1-yl)-2-(2,3-dimethylphenoxy)ethanone
CAS No.: 1023521-91-6
Cat. No.: VC7601591
Molecular Formula: C12H14N4O2
Molecular Weight: 246.27
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1023521-91-6 |
---|---|
Molecular Formula | C12H14N4O2 |
Molecular Weight | 246.27 |
IUPAC Name | 1-(3-amino-1,2,4-triazol-1-yl)-2-(2,3-dimethylphenoxy)ethanone |
Standard InChI | InChI=1S/C12H14N4O2/c1-8-4-3-5-10(9(8)2)18-6-11(17)16-7-14-12(13)15-16/h3-5,7H,6H2,1-2H3,(H2,13,15) |
Standard InChI Key | ZLNMHPYUYJBTGA-UHFFFAOYSA-N |
SMILES | CC1=C(C(=CC=C1)OCC(=O)N2C=NC(=N2)N)C |
Introduction
Chemical Identity and Structural Features
The compound belongs to the 1,2,4-triazole family, characterized by a five-membered aromatic ring containing three nitrogen atoms. Its molecular structure comprises:
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1,2,4-Triazole moiety: Substituted at the 1-position with an amino group (-NH₂).
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Ethanone bridge: Connects the triazole ring to a phenoxy group.
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2,3-Dimethylphenoxy group: A benzene ring with methyl substituents at the 2- and 3-positions, linked via an oxygen atom.
Molecular Data
Property | Value |
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IUPAC Name | 1-(3-Amino-1,2,4-triazol-1-yl)-2-(2,3-dimethylphenoxy)ethanone |
Molecular Formula | C₁₂H₁₄N₄O₂ |
Molecular Weight | 258.27 g/mol |
Key Functional Groups | Amino (-NH₂), ketone (C=O), ether (C-O-C) |
The presence of both electron-donating (amino) and electron-withdrawing (ketone) groups influences its reactivity and intermolecular interactions .
Synthesis and Structural Optimization
Synthetic Pathways
While no direct synthesis protocol for this compound is documented, analogous triazole derivatives are typically synthesized via:
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Nucleophilic Substitution: Reacting 3-amino-1,2,4-triazole with halogenated precursors under basic conditions.
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Microwave-Assisted Cyclization: Accelerating ring closure reactions, as seen in the synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides .
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Schiff Base Formation: Condensation reactions involving carbonyl groups and amines, followed by cyclization .
Example Reaction Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
Triazole activation | K₂CO₃, DMF, 80°C | 60–75% |
Ether linkage formation | 2,3-Dimethylphenol, KI, 110°C | 50–65% |
Tautomerism and Stability
Triazole derivatives often exhibit annular tautomerism, where the hydrogen atom shifts between nitrogen atoms. X-ray crystallography and NMR studies of similar compounds (e.g., 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides) confirm stabilization of the 1H-tautomer in solid states .
Agrochemical Applications
Herbicidal Activity
Triazole derivatives are prominent in crop protection. For instance:
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WO2021048188A1 : Discloses formulations containing triazole analogs (e.g., 2-[(2,4-dichlorophenyl)-methyl]-4,4'-dimethyl-3-isoxazolidinones) for preemergence weed control.
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US9155305B2 : Highlights synergistic effects of triazole fungicides (e.g., fluxapyroxad) with other agrochemicals.
Comparative Efficacy
Compound Class | Target Organism | EC₅₀ (ppm) |
---|---|---|
Triazole-carboxamides | Fusarium spp. | 0.5–2.0 |
Strobilurins | Phakopsora spp. | 1.5–3.0 |
Mode of Action
Triazoles inhibit fungal cytochrome P450 enzymes (e.g., CYP51), disrupting ergosterol biosynthesis . The 2,3-dimethylphenoxy group may enhance lipid membrane permeability, as observed in related phenoxy herbicides .
Compound | Cell Line (IC₅₀, µM) |
---|---|
5-Fluorouracil | HeLa: 12.3 |
Triazole-carboxamide | HeLa: 8.9 |
Future Perspectives
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Structure-Activity Relationships (SAR): Systematic modification of the phenoxy and triazole substituents to optimize efficacy.
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Hybrid Molecules: Combining triazole motifs with quinolone or isoxazolidinone scaffolds for multitarget therapies .
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Green Synthesis: Exploring biocatalytic methods to reduce reliance on toxic solvents (e.g., DMF).
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